Potassium trifluoro(trifluoroethenyl)boranuide
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Overview
Description
Potassium trifluoro(trifluoroethenyl)boranuide is a chemical compound with the molecular formula C2BF6K. It is a type of organotrifluoroborate, which are known for their stability and versatility in various chemical reactions. This compound is particularly noted for its use in cross-coupling reactions, which are essential in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(trifluoroethenyl)boranuide can be synthesized through several methods. One common approach involves the reaction of potassium fluoride with a suitable boron-containing precursor under controlled conditions. The reaction typically requires an inert atmosphere and may involve the use of solvents such as tetrahydrofuran (THF) to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as crystallization and purification to obtain the final product with high purity levels .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(trifluoroethenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: One of the most notable reactions is its use in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
The compound is often used in the presence of metal catalysts such as palladium, nickel, or copper. These reactions typically occur under mild conditions and can be carried out in various solvents, including water and organic solvents .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the products are often complex organic molecules that are valuable in pharmaceuticals and materials science .
Scientific Research Applications
Potassium trifluoro(trifluoroethenyl)boranuide has numerous applications in scientific research:
Mechanism of Action
The mechanism by which potassium trifluoro(trifluoroethenyl)boranuide exerts its effects involves its ability to act as a nucleophilic partner in cross-coupling reactions. The compound’s boron atom interacts with metal catalysts to facilitate the formation of new chemical bonds. This process involves the activation of the boron atom and the subsequent transfer of the trifluoro(trifluoroethenyl) group to the target molecule .
Comparison with Similar Compounds
Similar Compounds
Potassium vinyltrifluoroborate: Similar in structure but with a vinyl group instead of a trifluoro(trifluoroethenyl) group.
Potassium 4-methoxyphenyltrifluoroborate: Contains a methoxyphenyl group, used in similar cross-coupling reactions.
Uniqueness
Potassium trifluoro(trifluoroethenyl)boranuide is unique due to its specific trifluoro(trifluoroethenyl) group, which imparts distinct reactivity and stability compared to other organotrifluoroborates. This makes it particularly valuable in certain synthetic applications where other compounds may not perform as effectively .
Properties
IUPAC Name |
potassium;trifluoro(1,2,2-trifluoroethenyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BF6.K/c4-1(2(5)6)3(7,8)9;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTWUEFZFBFAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C(F)F)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BF6K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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